2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane
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Overview
Description
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through the cyclization of 1,4-diketones with elemental sulfur.
Coupling Reactions: The thiophene rings are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the desired thiophene-thiophene linkage.
Formation of the Dioxane Ring: The dioxane ring is formed by the reaction of a diol with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes or thiophene derivatives with various functional groups.
Scientific Research Applications
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the development of biosensors.
Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The thiophene rings can engage in π-π stacking interactions, while the dioxane ring can participate in hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-dithiophen-2-ylthiophene: Lacks the dioxane ring, making it less versatile in certain applications.
5,5-dimethyl-1,3-dioxane: Lacks the thiophene rings, reducing its potential for electronic applications.
Thiophene-2-carboxaldehyde: Contains a single thiophene ring and an aldehyde group, making it structurally simpler.
Uniqueness
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane is unique due to the combination of thiophene and dioxane rings in its structure. This combination provides a balance of electronic properties and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
634602-02-1 |
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Molecular Formula |
C18H18O2S3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C18H18O2S3/c1-18(2)10-19-17(20-11-18)12-9-15(13-5-3-7-21-13)23-16(12)14-6-4-8-22-14/h3-9,17H,10-11H2,1-2H3 |
InChI Key |
URFLVSTZZNBNNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=C(SC(=C2)C3=CC=CS3)C4=CC=CS4)C |
Origin of Product |
United States |
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